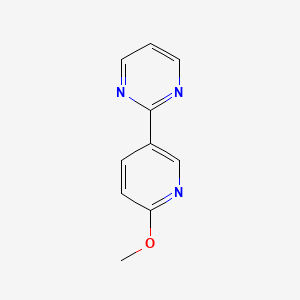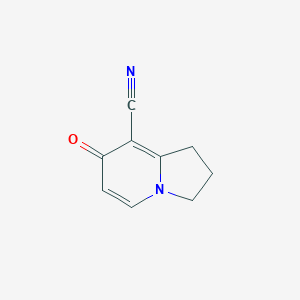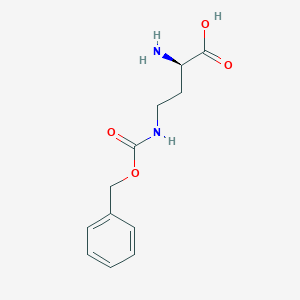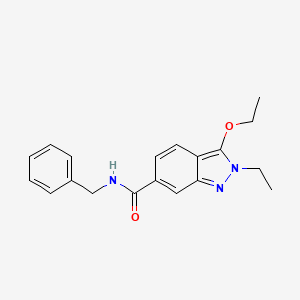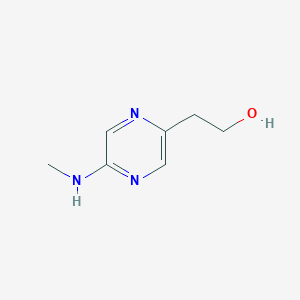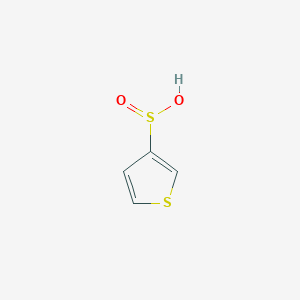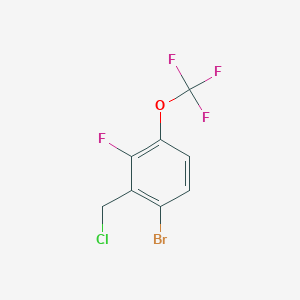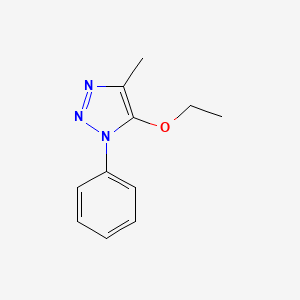
5-Chloro-4-fluoro-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4ClFN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with chlorine and fluorine sources under controlled conditions. For instance, the chlorination of 2-methylpyrimidine can be achieved using phosphorus oxychloride (POCl3) as a chlorinating agent, followed by fluorination using a fluorinating reagent such as hydrogen fluoride (HF) or a fluorinating salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
5-Chloro-4-fluoro-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but with a methoxy group instead of a methyl group.
2,4-Dichloro-5-methylpyrimidine: Contains two chlorine atoms and a methyl group.
5-Fluoro-2-methylpyrimidine: Lacks the chlorine atom but has a similar fluorine and methyl substitution pattern.
Uniqueness
5-Chloro-4-fluoro-2-methylpyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H4ClFN2 |
|---|---|
Poids moléculaire |
146.55 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-2-methylpyrimidine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 |
Clé InChI |
KNQQFACZECKXSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
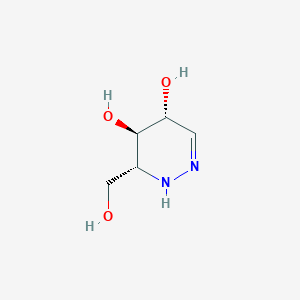
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
